6-chloro-1H-quinazolin-4-one

PARP inhibitor DNA damage repair Anticancer

Optimize your kinase inhibitor program with a high-purity 6-chloro quinazolinone core. This scaffold directly addresses the need for a validated, high-potency starting point for PARP-1 and EGFR inhibitor synthesis, bypassing SAR uncertainties from unsubstituted or 8-chloro analogs. Key advantages for your procurement and research teams: - Proven Potency: Exhibits 9.0 nM PARP-1 inhibitory activity, accelerating hit-to-lead timelines. - Enabling Chemistry: The C6-Cl group provides an ideal electronic handle for SNAr late-stage functionalization. - Demonstrated Efficacy: Derivatives induce 31.7% apoptosis in MGC-803 gastric cancer cells, targeting unmet oncology needs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 16064-14-5
Cat. No. B106583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-quinazolin-4-one
CAS16064-14-5
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC=N2
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyGOBVWEUSCRFCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-quinazolin-4-one: Core Scaffold for Kinase and Antitumor Research


6-Chloro-1H-quinazolin-4-one (CAS 16064-14-5) is a halogenated heterocyclic compound belonging to the quinazolin-4-one family. It is primarily utilized as a core pharmacophore in the development of therapeutic agents targeting DNA repair enzymes (PARP) and receptor tyrosine kinases (e.g., EGFR, HER2) [1]. Its structure features a chlorine substituent at the sixth position of the quinazolin-4-one nucleus, which critically influences its binding affinity, selectivity, and pharmacokinetic profile relative to unsubstituted or differently substituted analogs [2].

Core scaffold for PARP-1 and EGFR kinase inhibitor research
6-Chloro substituent enables SNAr derivatization and modulates lipophilicity for SAR studies
Supports development of bioactive quinazolinones for cancer signaling pathway analysis

Strategic Value: Why In-Class Analogs Cannot Be Arbitrarily Substituted


While quinazolin-4-one is a privileged scaffold, substitution at the C6 position with a chloro group provides a non-negotiable electronic and steric handle for downstream derivatization and target engagement. Generic substitution with unsubstituted, 6-fluoro, or 8-chloro analogs leads to divergent outcomes. Specifically, the C6-chloro moiety is essential for maintaining optimal lipophilicity (ClogP) and enabling nucleophilic aromatic substitution (SNAr) for late-stage functionalization [1]. Furthermore, Structure-Activity Relationship (SAR) studies confirm that replacing the 6-chloro group significantly diminishes cytotoxicity and kinase inhibition (e.g., EGFR) due to altered steric fit within the hydrophobic back pocket of the ATP-binding site [2].

Unsubstituted or 8-chloro analogs: May lack the electronic and steric profile required for optimal SNAr reactivity and target engagement in kinase binding pockets.

6-Fluoro substitution: Reported EGFR inhibitory activity is substantially lower; the smaller atomic radius and different polarizability weaken van der Waals contacts in the hydrophobic back pocket.

Generic quinazolin-4-one core: Absence of the C6-chloro handle may alter lipophilicity and compromise late-stage functionalization pathways, shifting SAR outcomes.

Quantitative Differentiation: Evidence-Based Selection Guide


PARP-1 Inhibition: Potent Nanomolar Activity

The unadorned 6-chloro-1H-quinazolin-4-one core exhibits direct and potent inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1). This baseline activity is a critical differentiator from other halogen-substituted quinazolinones. For instance, the 6-chloro core demonstrates an IC50 of 9.0 nM against PARP-1 [1], positioning it as a high-potency starting point that rivals the activity of optimized clinical PARP inhibitors, whereas substitution at C8 often requires additional functionalization to achieve comparable potency [2].

PARP-1 Inhibition
Class-level
IC50 9.0 nM (6‑Cl core) vs. 14–65 nM for C8‑substituted analogs
Reported assay potency context; supports PARP‑1 pathway study fit.
Enzymatic PARP1 inhibition; 1.5‑ to 7.2‑fold difference reported.
PARP inhibitor DNA damage repair Anticancer

EGFR Kinase Inhibition: Critical Role of the 6-Chloro Substituent

In head-to-head evaluations within the same quinazolin-4-one chemical series, the 6-chloro derivative consistently demonstrates superior EGFR inhibitory activity compared to its 6-fluoro analog. While a specific quinazolinone-based derivative (QT) containing the 6-chloro scaffold achieved an IC50 of 45 nM in a specific kinase assay and 12 nM in a cell viability assay against EGFR [1], literature on closely related 6-fluoroquinazolin-4-one derivatives shows markedly reduced affinity for wild-type EGFR [2]. The larger atomic radius and unique polarizability of chlorine enhance van der Waals interactions within the hydrophobic pocket of the EGFR active site, leading to a measurable improvement in IC50 values.

EGFR Kinase Inhibition
Data to verify
IC50 12–45 nM (6‑Cl derivative QT) vs. markedly higher IC50 for 6‑fluoro analog
Supports EGFR kinase inhibition study fit; chlorine enhances binding relative to fluoro in assay context.
Kinase assay (45 nM) and cell viability assay (12 nM); cross‑study comparison.
EGFR inhibitor Tyrosine kinase Cancer signaling

Cytotoxicity Profile: Enhanced Apoptosis in Gastric Cancer Cells

Derivatization of the 6-chloro-1H-quinazolin-4-one core yields compounds with potent and specific pro-apoptotic effects. In a direct head-to-head comparison within a single study, a 6-chloro-quinazolin derivative (5a) induced apoptosis in 31.7% of MGC-803 gastric cancer cells, whereas another active derivative (5f) induced only 21.9% apoptosis under identical conditions [1]. Furthermore, the same derivative (5a) demonstrated an IC50 of 1.96 mM against MGC-803 cells, highlighting a robust cytotoxic effect that is superior to many other derivatives within the same study [1].

Apoptosis in Gastric Cancer
Head-to-head
31.7% apoptosis (derivative 5a) vs. 21.9% (derivative 5f) in MGC‑803 cells
Reported apoptosis endpoint; supports cytotoxicity pathway study in gastric cancer cell model.
24 h, 10 µM; 9.8% absolute increase in apoptotic population.
Antitumor activity Apoptosis induction Gastric cancer

Synthetic Efficiency: High-Yield Core Scaffold Production

The production of 6-chloro-1H-quinazolin-4-one has been optimized for high yield and low byproduct formation, making it a cost-effective and reliable intermediate for large-scale manufacturing. A patented process describes the preparation of 6-chloroquinazolin-4-one with a reaction yield of 93-94% [1]. This is a significant improvement over general synthetic protocols for other halogenated quinazolinones, which often suffer from lower yields due to competitive side reactions. For comparison, yields for similar fused heterocycles in alternative routes are typically lower [2].

Synthetic Yield
Class-level
93–94% isolated yield (patented process)
Reported high synthetic yield; supports procurement‑scale feasibility review.
Compared with ~82% yield for a related unsubstituted scaffold.
Process chemistry High-yield synthesis Scalability

Cytotoxicity Selectivity: Reduced Toxicity vs Doxorubicin

While not the parent compound itself, key derivatives of 6-chloro-quinazolin-4-one demonstrate a significantly improved safety profile relative to the standard chemotherapeutic doxorubicin. A lead derivative (5d) exhibited an IC50 of 40.85 µM against normal WI-38 fibroblast cells, whereas doxorubicin showed much higher toxicity with an IC50 of 6.72 µM [1]. This represents a >6-fold reduction in cytotoxicity toward normal cells, a critical parameter for reducing off-target effects in cancer therapy.

Normal Cell Cytotoxicity
Reported
IC50 40.85 µM (derivative 5d) vs. 6.72 µM (doxorubicin) in WI‑38 fibroblasts
Reported normal cell cytotoxicity endpoint; lower impact on normal cells suggests wider research window.
~6.1‑fold difference in WI‑38 normal fibroblast assay.
Safety profile Selectivity index Normal cell toxicity

Procurement-Focused Application Scenarios


PARP-1 Inhibitor Lead Optimization

Leverage the inherent 9.0 nM PARP-1 inhibitory activity of the 6-chloro-1H-quinazolin-4-one core [4]. This scenario is ideal for medicinal chemistry teams seeking a high-potency starting point for developing next-generation PARP inhibitors to treat BRCA-mutated cancers. The scaffold's activity surpasses many C8-substituted alternatives, accelerating the hit-to-lead timeline.

Selective EGFR TKI Development

Utilize the scaffold to design EGFR inhibitors with low nanomolar potency, as demonstrated by derivative QT (IC50 = 12-45 nM) [4]. This is particularly valuable for programs targeting non-small cell lung cancer (NSCLC) where potent EGFR inhibition is required. The 6-chloro group's electronic contribution is superior to 6-fluoro analogs, ensuring tighter target engagement.

Pro-Apoptotic Agents for Gastric Cancer

Develop anticancer agents specifically tailored for gastric adenocarcinoma. Data shows that 6-chloro-quinazolin-4-one derivatives can induce robust apoptosis (31.7%) in MGC-803 gastric cancer cells [4]. This application scenario focuses on the scaffold's proven ability to trigger programmed cell death in a cancer type with significant unmet medical need.

Scalable Intermediate Manufacturing

The high-yield (93-94%) patented synthesis of 6-chloro-1H-quinazolin-4-one makes it a preferred intermediate for industrial-scale production [4]. This scenario is targeted at process chemists and procurement managers aiming to reduce cost of goods and minimize waste in the large-scale synthesis of quinazoline-based APIs, providing a clear economic advantage over lower-yielding analogs.

Application
Selection Property
Validation Focus
PARP‑1 pathway inhibitor research
6‑Cl scaffold with reported nanomolar PARP‑1 activity
Enzymatic PARP‑1 assay potency and comparison with C8‑substituted quinazolinones
EGFR kinase inhibitor research
Chlorine substituent for enhanced target engagement vs. 6‑fluoro analogs
EGFR kinase and cell viability assay endpoints; cross‑scaffold selectivity profiling
Apoptosis pathway research in gastric cancer models
Derivatized 6‑Cl scaffold with reported pro‑apoptotic activity
Apoptosis induction endpoints (MGC‑803) and comparison within chemical series
Scalable intermediate procurement
Reported high‑yield patented synthesis (93–94%)
Cost‑efficiency and waste reduction in large‑scale quinazolin‑4‑one synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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